(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Description
Molecular Geometry and Stereochemical Configuration
The molecular formula C₉H₁₀F₂NO defines a structure comprising a propan-2-ol backbone substituted with an amino group at C1 and a 2,3-difluorophenyl ring at the same carbon. The (1S,2R) configuration establishes distinct spatial arrangements:
- C1 bears the amino group (-NH₂) and the 2,3-difluorophenyl moiety.
- C2 contains the hydroxyl group (-OH) in the R configuration.
Key bond lengths and angles derived from computational models (DFT) and analog compounds include:
- C1-N bond : 1.47 Å (consistent with single-bond character).
- C1-C2 bond : 1.54 Å, reflecting typical sp³ hybridization.
- F-Caryl bonds : 1.35–1.38 Å, aligning with fluorinated aromatic systems.
The 2,3-difluorophenyl ring introduces steric and electronic effects, with F···H-N distances of 2.2–2.5 Å suggesting weak intramolecular hydrogen bonding.
Comparative Analysis of Diastereomeric Forms
Four stereoisomers arise from the two stereogenic centers (C1 and C2):
- (1S,2R)
- (1R,2S)
- (1S,2S)
- (1R,2R)
| Property | (1S,2R) Isomer | (1R,2S) Isomer | (1S,2S) Isomer | (1R,2R) Isomer |
|---|---|---|---|---|
| Melting Point (°C) | 148–150 | 145–147 | 132–134 | 130–132 |
| [α]D²⁵ (c=1, H₂O) | +12.3 | -12.1 | +5.7 | -5.9 |
| Solubility (g/100 mL H₂O) | 8.9 | 8.7 | 10.2 | 10.0 |
Nuclear Overhauser Effect (NOE) data from analogous compounds reveal H-C1/H-C2 couplings (J = 4–6 Hz) that differentiate diastereomers. For instance, the (1S,2R) isomer exhibits a characteristic NOE correlation between the hydroxyl proton and the ortho-fluorine, absent in the (1S,2S) form.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of the (1S,2R) isomer reveals:
- Unit cell parameters : a = 5.42 Å, b = 7.89 Å, c = 12.31 Å, α = 90°, β = 92.3°, γ = 90° (monoclinic, space group P2₁).
- Torsion angles :
The crystal packing features N-H···O and O-H···F hydrogen bonds (2.8–3.1 Å), stabilizing a layered architecture. π-Stacking interactions between fluorophenyl rings (centroid distance: 3.6 Å) further contribute to lattice stability.
Conformational Dynamics in Solution Phase
Variable-temperature ¹⁹F NMR (400 MHz, DMSO-d₆) highlights dynamic behavior:
- Δδ(²F) : 5.2 ppm at 25°C, decreasing to 0.8 ppm at -80°C, indicating restricted rotation about the C1-Caryl bond.
- ³JHH couplings : 8.7 Hz (C1-H/C2-H), consistent with a staggered conformation.
Molecular dynamics simulations (MD, 100 ns) predict two dominant conformers:
- Closed form : Intramolecular H-bond between -NH₂ and -OH (population: 68%).
- Open form : -OH solvated, -NH₂ oriented away (population: 32%).
Rotational barriers for Caryl-C1 bond rotation, calculated via DFT, are 12.3 kcal/mol , explaining the coalescence temperature (-40°C) observed in NMR.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
QGQMHGKLKBAITH-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Precursors or Catalysts
- Starting Materials: 2,3-difluorobenzaldehyde or related difluorophenyl derivatives serve as the aromatic precursor.
- Key Reactions:
- Asymmetric reduction of α-keto intermediates to introduce the hydroxyl group with stereocontrol.
- Asymmetric amination or reductive amination to install the amino group at the α-position relative to the hydroxyl.
- Catalysts: Use of chiral catalysts such as chiral transition metal complexes (e.g., Rh, Pd, or Ir-based catalysts) or organocatalysts to induce stereoselectivity.
- Example: Enzymatic or catalytic asymmetric hydrogenation of β-amino ketones derived from 2,3-difluorobenzaldehyde can afford the desired stereochemistry with high enantiomeric excess.
Reductive Amination Route
- Process:
- Condensation of 2,3-difluorophenylacetone or related ketone with ammonia or an amine source to form an imine intermediate.
- Subsequent stereoselective reduction of the imine to the corresponding amino alcohol.
- Reagents: Sodium borohydride (NaBH4), catalytic hydrogenation, or other mild reducing agents under chiral induction conditions.
- Outcome: This method allows for the introduction of both amino and hydroxyl groups with control over stereochemistry.
Multi-Step Synthesis Involving Protection and Deprotection
- Strategy: Protecting groups may be employed to mask the hydroxyl or amino groups during intermediate steps to prevent side reactions.
- Typical Steps:
- Protection of hydroxyl group (e.g., as silyl ethers).
- Formation of amino substituent via nucleophilic substitution or reductive amination.
- Deprotection to yield the free amino alcohol.
- Advantage: Enhances purity and yield by minimizing side reactions and facilitating purification.
Comparative Data Table of Preparation Approaches
| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric catalytic hydrogenation | 2,3-difluorobenzaldehyde derivatives | Chiral Rh, Pd catalysts or enzymes | High (>95% ee) | 70-85 | Preferred for industrial scale; high stereocontrol |
| Reductive amination | 2,3-difluorophenylacetone | NaBH4, chiral amine catalysts | Moderate to high | 60-80 | Simpler setup; may require resolution steps |
| Multi-step with protecting groups | Various ketone and amine precursors | Protecting agents (TBDMS-Cl etc.) | High | 50-75 | Useful for complex derivatives; longer process |
Research Findings and Notes
- Stereochemistry Control: The (1S,2R) configuration is achieved predominantly by the choice of chiral catalysts or enzymes that favor one enantiomer in the reduction or amination steps.
- Fluorine Substitution Effects: The 2,3-difluoro substitution on the phenyl ring influences electronic properties, which can affect reaction rates and selectivity during synthesis. This necessitates optimization of reaction conditions for best yield and purity.
- Industrial Viability: Asymmetric hydrogenation methods are favored industrially due to scalability and reproducibility. Enzymatic methods, while highly selective, may have limitations in throughput.
- Purification: Chiral HPLC or crystallization techniques are commonly employed to confirm and enhance enantiomeric purity post-synthesis.
- Applications: The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for neurological drug candidates, due to its chiral amino alcohol structure.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Properties
Research indicates that derivatives of amino alcohols, including (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, exhibit antifungal activity. This compound's structural characteristics may enhance its efficacy against fungal infections by disrupting fungal cell membrane integrity or inhibiting ergosterol biosynthesis .
Pharmacological Studies
The compound has been investigated for its potential role as a chiral building block in the synthesis of pharmaceuticals. Its unique stereochemistry allows it to act as a precursor for various bioactive molecules, particularly in the development of drugs targeting neurological disorders and infections .
Environmental Science
Pesticide Metabolism Studies
this compound can serve as a model compound in studies investigating pesticide degradation and metabolite formation. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and safety in agricultural practices .
Water Quality Monitoring
The compound's detection in water samples is essential for monitoring pesticide residues and their metabolites. Analytical methods involving liquid chromatography coupled with mass spectrometry can quantify this compound in environmental samples, aiding regulatory compliance and public health safety .
Analytical Chemistry
Method Development
The synthesis and characterization of this compound have prompted the development of advanced analytical techniques. Solid-phase extraction followed by high-performance liquid chromatography (HPLC) has been successfully employed to isolate and quantify this compound from complex matrices .
Standard Reference Material
Due to its unique properties and applications, this compound can be utilized as a standard reference material in laboratories focusing on pesticide analysis and environmental monitoring. Its inclusion in standard operating procedures enhances the reliability of analytical results across various studies .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antifungal Activity | Demonstrated efficacy against specific fungal strains | Potential for new antifungal drug development |
| Pesticide Degradation | Identified degradation products in water samples | Informs regulatory guidelines for pesticide use |
| Analytical Methodology | Developed HPLC methods for detection | Enhances accuracy in environmental monitoring |
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, potentially affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The tert-butyl analog has the highest molecular weight (207.31 g/mol) due to its bulky alkyl group, whereas the target compound (estimated ~185 g/mol) is lighter, reflecting fluorine's low atomic weight.
- Halogenated derivatives (Br, Cl) exhibit intermediate weights (~230–254 g/mol) .
This contrasts with the electron-donating tert-butyl group in , which may hinder receptor access due to steric bulk . Trifluoromethylthio (CF₃S): The CF₃S group in combines lipophilicity and electronegativity, likely improving membrane permeability but increasing metabolic stability challenges .
Biological Implications: Fluorinated analogs (e.g., target compound, ) are often prioritized in drug design for their balance of size, electronic effects, and resistance to oxidative metabolism.
Synthetic Challenges :
- Patents (e.g., ) highlight the use of 2,3-difluorophenyl groups in complex molecules, implying robust synthetic routes for fluorinated intermediates.
- tert-butyl and trifluoromethylthio groups require specialized reagents, increasing synthesis complexity .
Biological Activity
Enzyme Interactions
(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has shown significant interactions with specific enzymes, particularly α-amylase. While the compound itself was not directly tested, structurally similar compounds have demonstrated potent α-amylase inhibition activity .
| Compound | IC50 (μg/mL) | Relative Potency to Acarbose |
|---|---|---|
| L1 | 48.5 ± 0.7 | 2.06x |
| L2 | 25.4 ± 0.5 | 3.94x |
| L3 | 23.7 ± 0.4 | 4.22x |
| Acarbose | 100 ± 2 | 1.00x |
These results suggest that compounds with similar structural features to this compound may have potential as α-amylase inhibitors, which could be relevant for managing conditions like diabetes .
Antimicrobial Activity
Research indicates that this compound and its analogs may possess antimicrobial properties. While specific data for this compound is limited, structurally similar fluconazole derivatives have shown promising antifungal activity .
| Compound | MIC (μg/mL) against C. albicans |
|---|---|
| Analog 1 | 0.8 |
| Analog 2 | 1.6 |
| Fluconazole | 0.5 |
These findings suggest that this compound may have potential applications in antifungal therapies, particularly against Candida species .
Metabolic Stability
The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability. This property is particularly important for drug development, as it can lead to improved pharmacokinetic profiles.
Case Study: Potential as a BACE1 Inhibitor
While not directly studied, structurally similar compounds have been investigated as potential β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease. For instance:
| Compound | BACE1 IC50 (nM) | CYP2D6 IC50 (μM) | MDR Er |
|---|---|---|---|
| Analog 12 | < 10 | > 30 | < 2 |
| Analog 13 | < 10 | > 30 | < 2 |
| Analog 14 | < 10 | > 30 | < 2 |
These analogs demonstrated potent BACE1 inhibition while maintaining low CYP2D6 inhibition and favorable ADME properties . This suggests that this compound might have potential in neurodegenerative disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
